Cucurbitacin Q
Description
Overview of Tetracyclic Triterpenoids in Natural Product Chemistry
Tetracyclic triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). nih.gov These compounds are widely distributed in the plant kingdom and are of significant interest due to their vast structural variations and broad range of biological activities. nih.goveurekaselect.com The core structure of these molecules is typically a 6-6-6-5 tetracyclic or a 6-6-6-6-5 pentacyclic system. nih.gov Well-known groups of tetracyclic triterpenoids include dammaranes, cycloartanes, lanostanes, and cucurbitanes. eurekaselect.comresearchgate.net These compounds are biosynthesized from 2,3-oxidosqualene (B107256) or squalene through a series of enzymatic reactions, including cyclization, hydroxylation, and other modifications, leading to a wide array of derivatives. researchgate.net Their complex structures have made them a focal point in natural product chemistry, with ongoing research into their synthesis and potential applications. nih.gov
Academic Significance of Cucurbitacins in Biological Systems
Cucurbitacins are a class of highly oxygenated tetracyclic triterpenoid (B12794562) secondary metabolites. mdpi.com Initially identified in the Cucurbitaceae family, they are now known to exist in numerous other plant families. wikipedia.orgfrontiersin.org These compounds are known for their bitter taste, which serves as a natural defense mechanism against herbivores. wikipedia.orgfrontiersin.org In recent years, cucurbitacins have garnered significant attention from the scientific community due to their potent biological activities. mdpi.comcivilica.com
Extensive research has demonstrated that cucurbitacins possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. mdpi.comcivilica.comnih.gov Their mechanisms of action often involve the modulation of key cellular signaling pathways. mdpi.comnih.gov For instance, many cucurbitacins have been shown to interfere with the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net The diverse biological effects of cucurbitacins make them a subject of intense study for potential therapeutic applications. mdpi.comphcogrev.com
Scope and Research Focus on Cucurbitacin Q within the Cucurbitacin Family
Within the large family of over 40 cucurbitacins, which are categorized into twelve main groups (A-T), research has historically focused on a few key members like cucurbitacins B, E, and I. researchgate.netmdpi.com However, this compound is gaining prominence due to its unique biological activity. researchgate.net A significant area of research for this compound is its role as a selective inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation. researchgate.netnih.gov
Unlike other cucurbitacins that may inhibit both JAK2 and STAT3, this compound has been shown to selectively inhibit STAT3 activation without affecting JAK2. researchgate.netnih.govacademicjournals.org This selectivity is a key focus of current research, as it offers a more targeted approach to modulating this critical signaling pathway. nih.gov Studies have investigated the cytotoxic effects of this compound on various cancer cell lines, particularly those with constitutively activated STAT3. researchgate.netnih.govnih.gov The primary research focus on this compound revolves around understanding its specific mechanism of action and its potential as a targeted agent in oncological research. researchgate.netnih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H48O8 | bbrc.innih.gov |
| Molecular Weight | 560.7 g/mol | bbrc.innih.gov |
| IUPAC Name | [(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate (B1210297) | nih.gov |
| CAS Number | 51868-64-5 | nih.gov |
This compound is a tetracyclic triterpene with the characteristic cucurbitane skeleton. bbrc.indiva-portal.org Its structure is highly oxygenated, featuring multiple hydroxyl and keto groups, which contribute to its biological activity. diva-portal.org
Detailed Research Findings on this compound
Research into this compound has yielded significant findings regarding its interaction with cellular pathways. A pivotal study demonstrated that this compound selectively inhibits the activation of STAT3, a protein often found to be constitutively active in various tumors, without inhibiting the upstream kinase JAK2. nih.gov This selective inhibition of STAT3 phosphorylation is a distinguishing feature compared to other cucurbitacins like B, E, and I, which inhibit both JAK2 and STAT3. researchgate.netacademicjournals.org
Further investigations have shown that this compound induces apoptosis (programmed cell death) more potently in tumor cells that exhibit constitutively activated STAT3. nih.govnih.gov For example, its effects have been observed in lung cancer (A549) and breast cancer (MDA-MB-435) cell lines. researchgate.netnih.gov The mechanism of action is linked to its ability to reduce the levels of phosphorylated STAT3 in cancer cells, leading to tumor cell apoptosis and growth inhibition. nih.gov These findings have validated STAT3 as a potential target for drug discovery and have highlighted this compound as a valuable tool for studying the role of STAT3 in oncogenesis. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
51868-64-5 |
|---|---|
Molecular Formula |
C32H48O8 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2R,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |
InChI Key |
LMJMTWXDWFWZHV-CWJYERATSA-N |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Synonyms |
cucurbitacin Q NSC 135075 |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Cucurbitacins, with Emphasis on Cucurbitacin Q
Elucidation of Cucurbitacin Biosynthetic Pathways
The biosynthesis of cucurbitacins is a complex process involving multiple enzymatic steps, starting from a common precursor and leading to a diverse array of final products. civilica.com
Mevalonate (B85504) Pathway as a Precursor Route
The journey to synthesizing cucurbitacins begins with the mevalonate (MVA) pathway. maxapress.comcivilica.com This fundamental metabolic pathway is responsible for producing isoprenoids, the building blocks for a vast number of secondary metabolites in plants. civilica.com The MVA pathway starts with acetyl-CoA and, through a series of enzymatic reactions, produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). maxapress.com These five-carbon units are the foundational precursors for the synthesis of the cucurbitane skeleton. maxapress.com
Enzymatic Conversions: Oxidosqualene Cyclases (Bi Gene), Squalene (B77637) Synthase, and Squalene Epoxidase
The next critical phase involves the condensation of IPP and DMAPP molecules to form farnesyl pyrophosphate (FPP). maxapress.com Subsequently, squalene synthase (SQS) catalyzes the head-to-head condensation of two FPP molecules to form squalene. maxapress.com Squalene epoxidase (SQE) then introduces an epoxide ring to squalene, forming 2,3-oxidosqualene (B107256). maxapress.comnih.gov
The cyclization of 2,3-oxidosqualene is a pivotal and often rate-limiting step in cucurbitacin biosynthesis, catalyzed by a specialized group of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgmdpi.com Specifically, the enzyme cucurbitadienol (B1255190) synthase, encoded by the Bi gene, is responsible for converting 2,3-oxidosqualene into cucurbitadienol, the first committed precursor of the cucurbitacin skeleton. nih.govmdpi.comjst.go.jp
Role of Cucurbitadienol as a Key Intermediate
Cucurbitadienol serves as the central scaffold upon which the vast diversity of cucurbitacins is built. targetmol.comnih.gov It is the key intermediate that undergoes a series of modifications to produce various cucurbitacin derivatives, including Cucurbitacin Q. targetmol.com The formation of cucurbitadienol from 2,3-oxidosqualene, catalyzed by cucurbitadienol synthase, is considered the first committed step in the biosynthesis of all cucurbitacins. jst.go.jptargetmol.com
Post-Cyclization Modifications by Cytochrome P450s, Acetyltransferases, and Glycosyltransferases
Following the formation of the cucurbitadienol backbone, a suite of modifying enzymes acts upon it to generate the array of cucurbitacin structures observed in nature. These modifications are crucial for the bioactivity and diversity of these compounds. maxapress.comnih.gov
Cytochrome P450s (CYPs): This large family of enzymes is responsible for introducing oxygen atoms into the cucurbitadienol structure, creating hydroxyl, carboxyl, aldehyde, keto, and epoxy groups at various positions. maxapress.comnih.gov These oxidative modifications are critical for the subsequent steps and contribute significantly to the structural diversity of cucurbitacins. nih.govnih.gov For instance, different CYP enzymes catalyze hydroxylations at specific carbon atoms, such as C2, C11, C16, C19, C22, and C25, leading to different cucurbitacin skeletons. nih.govoup.comfrontiersin.org
Acetyltransferases (ACTs): After hydroxylation by CYPs, acetyltransferases catalyze the addition of acetyl groups to the hydroxylated positions. frontiersin.orgnih.gov This acetylation is often one of the final steps in the biosynthesis of many cucurbitacins. nih.gov
Glycosyltransferases (UGTs): Glycosylation, the attachment of sugar moieties, is another important modification that increases the solubility and alters the biological activity of cucurbitacins. nih.govmdpi.com Uridine diphosphate (B83284) (UDP)-glycosyltransferases are responsible for this step. mdpi.comresearchgate.net
Genetic and Transcriptomic Regulation of Cucurbitacin Biosynthesis
The production of cucurbitacins is tightly controlled at the genetic and transcriptomic levels, ensuring that these potent defensive compounds are produced in the correct tissues and at the appropriate times. civilica.comfrontiersin.org
Identification and Characterization of Biosynthetic Gene Clusters (e.g., Bi Gene Clusters)
Research has revealed that the genes responsible for cucurbitacin biosynthesis are often organized into biosynthetic gene clusters (BGCs). frontiersin.orgmdpi.com These clusters typically include the Bi gene (encoding cucurbitadienol synthase), several cytochrome P450 genes, and an acetyltransferase gene. mdpi.comnih.gov The co-location of these genes on the chromosome facilitates their co-expression and coordinated regulation. oup.comrsc.org
Comparative genomic studies in cucumber, melon, and watermelon have identified conserved syntenic loci containing these gene clusters. nih.govrsc.org For example, in cucumber, a cluster on chromosome 6 contains the Bi gene, three CYPs, and an ACT. nih.gov Similar clusters have been found in other cucurbit species, highlighting a conserved evolutionary strategy for the production of these bitter compounds. frontiersin.orgmdpi.comnih.gov Transcriptome analyses have shown that the genes within these clusters are often significantly up-regulated in bitter tissues compared to non-bitter ones, providing further evidence for their role in cucurbitacin biosynthesis. frontiersin.orgnih.govresearchgate.net
Distribution and Isolation Sources of this compound
Cucurbitacins are a group of structurally diverse tetracyclic triterpenoids. nih.gov Initially isolated from the Cucurbitaceae family, their distribution is now known to be much wider, spanning numerous plant families and even other kingdoms of life. mdpi.comwikipedia.orgbenthamdirect.com
Primary Plant Families and Genera Containing Cucurbitacins
The primary and most well-known source of cucurbitacins is the Cucurbitaceae family, which includes common plants like pumpkins, cucumbers, and melons. mdpi.combenthamdirect.comjhpr.ir However, these compounds have been identified in at least 15 other plant families, indicating that the ability to synthesize them may have evolved independently multiple times. mdpi.comfrontiersin.orgdiva-portal.org These families are often taxonomically distant from each other. frontiersin.org
Genera that are particularly rich in cucurbitacins include Cucurbita, Cucumis, Citrullus, Bryonia, and Cayaponia within the Cucurbitaceae family. nih.govmdpi.comacademicjournals.org Outside of this family, genera such as Iberis (Brassicaceae) and Gratiola (Scrophulariaceae) are also known producers. nih.govfrontiersin.org
Table 2: Plant Families and Genera Known to Contain Cucurbitacins
| Plant Family | Notable Genera |
|---|---|
| Begoniaceae | Begonia mdpi.com |
| Brassicaceae (Cruciferae) | Iberis, Lepidium nih.govwikipedia.orgbbrc.in |
| Cucurbitaceae | Bryonia, Cayaponia, Citrullus, Cucumis, Cucurbita, Ecballium, Lagenaria, Luffa, Momordica, Trichosanthes nih.govmdpi.commdpi.com |
| Datiscaceae | Datisca nih.govwikipedia.org |
| Desfontainiaceae | Desfontainia benthamdirect.comdiva-portal.org |
| Elaeocarpaceae | Elaeocarpus wikipedia.orgbenthamdirect.com |
| Polemoniaceae | Ipomopsis mdpi.comacademicjournals.org |
| Primulaceae | Anagallis mdpi.comdiva-portal.org |
| Rosaceae | Kageneckia mdpi.comwikipedia.org |
| Rubiaceae | Rubia wikipedia.orgbenthamdirect.com |
| Scrophulariaceae | Gratiola nih.govacademicjournals.org |
| Sterculiaceae | Sterculia wikipedia.orgbenthamdirect.com |
This compound Isolation from Specific Botanical Sources (e.g.,Cayaponia tayuya)
This compound has been isolated from several botanical sources. Research has highlighted its presence in plants used in traditional medicine. One notable source is Cayaponia tayuya, a plant from the Cucurbitaceae family native to the Amazon rainforest. academicjournals.orgbbrc.innih.govrain-tree.com Studies have confirmed the isolation of this compound from this plant, alongside other related compounds like 23,24-dihydrocucurbitacin B and cucurbitacin R. academicjournals.orgnih.gov The isolated this compound from Cayaponia tayuya has been investigated for its biological activities. bbrc.in
Another significant source of this compound is Cissampelos pareira, a plant from the Menispermaceae family. diva-portal.orgbbrc.in Quantitative analysis has shown that Cissampelos pareira can contain abundant quantities of this compound, which is considered a major bioactive constituent of the plant. diva-portal.orgbbrc.in
Occurrence in Non-Plant Organisms (e.g., Fungi, Marine Mollusks)
The occurrence of cucurbitacins is not limited to the plant kingdom. mdpi.com These compounds have also been identified in certain species of fungi and marine mollusks. benthamdirect.comebi.ac.uknih.gov Within the fungi kingdom, cucurbitacins have been found in mushrooms belonging to the Tricholomataceae family, such as those from the genera Leucopaxillus and Hebeloma. mdpi.comwikipedia.org For example, Cucurbitacin B is responsible for the bitter taste of some of these mushrooms. mdpi.com
Furthermore, cucurbitacins have been detected in some shell-less marine mollusks, specifically dorid nudibranchs. benthamdirect.comebi.ac.ukgoogle.com The presence of these compounds in such diverse organisms suggests complex ecological interactions and evolutionary pathways. While the occurrence of cucurbitacins in general is documented in these non-plant organisms, specific reports on the isolation of this compound from fungi or marine mollusks are not prominent in the current scientific literature.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Acetic acid |
| Auxin |
| Benzyl adenine (B156593) (BA) |
| Bryonolic acid |
| Chitosan |
| Citric acid |
| Cucurbitacin B |
| Cucurbitacin E |
| Cucurbitacin I |
| This compound |
| Cucurbitacin R |
| 23,24-dihydrocucurbitacin B |
| Ethrel |
| Gibberellic acid (GA3) |
| Kinetin (kn) |
| Mannitol |
| Methyl jasmonate |
| Naphthalene acetic acid (NAA) |
Ecological and Evolutionary Roles of Cucurbitacins in Plant Biology
Function as Plant Defense Allomones Against Herbivory and Pathogens
Cucurbitacins, including Cucurbitacin Q, serve as potent allomones—chemicals that benefit the producer by affecting the behavior of another species. nih.govnih.govecologica.cn Their primary function is to defend the plant against a wide array of generalist herbivores. wikipedia.orgebi.ac.ukresearchgate.net The extreme bitterness and toxicity of these compounds act as a powerful feeding deterrent for most vertebrates and a wide range of insects. ciklab.comnih.govoup.com This chemical defense mechanism protects vital plant parts like leaves, stems, and fruits from being consumed. nih.gov
Signaling Roles in Insect-Plant Interactions
The role of cucurbitacins in insect-plant interactions is complex and dual-natured. While they act as a broad-spectrum deterrent for most generalist herbivores, they have paradoxically become essential signaling molecules (kairomones) for a small group of specialist insects. nih.govecologica.cn Certain groups of beetles, particularly those in the Chrysomelidae family (leaf beetles), have co-evolved with cucurbitacin-producing plants. nih.govresearchgate.net
For these adapted specialists, such as the striped cucumber beetle (Acalymma vittatum) and the banded cucumber beetle (Diabrotica balteata), cucurbitacins are not a deterrent but rather a feeding stimulant and an attractant. nih.govoup.comoup.com These insects have developed the ability to not only tolerate but also detoxify these potent toxins. nih.gov They use the presence of cucurbitacins as a reliable chemical cue to identify their host plants for feeding and laying eggs. nih.govresearchgate.net
Furthermore, some of these specialist insects can sequester the cucurbitacins from the plants they consume. nih.gov This sequestering provides the insects with their own chemical defense, making them unpalatable to their own predators, such as birds or predatory insects. nih.gov This intricate chemical interplay, where a plant's defense weapon is turned into a survival tool by a specialist herbivore, is a classic example of a co-evolutionary arms race. nih.govnih.gov
Ethnobotanical Context of Cucurbitacin-Containing Plants in Traditional Systems
The potent biological activity of cucurbitacins did not go unnoticed by humans. Plants containing these compounds have a long and rich history of use in traditional medicine systems across the globe, despite their inherent toxicity. nih.govbenthamdirect.comnih.gov The bitterness of the plants was often a clear indicator of their medicinal potential. nih.gov
For instance, Cucumis prophetarum, a plant known to contain Cucurbitacin Q1, has been used in traditional folk medicine in regions like Saudi Arabia and Ethiopia to treat a variety of ailments, including liver disorders, skin infections, intestinal problems, and cancer. nih.govresearchgate.netnih.gov The roots and fruits are the parts most commonly employed. researchgate.netbotanyjournals.com
Compound Information
Advanced Methodological Approaches in Cucurbitacin Q Research
Research-Oriented Extraction and Isolation Methodologies for Cucurbitacin Q
The isolation of this compound from natural sources is a critical first step in its research. Various methods have been developed, ranging from traditional solvent extraction to more advanced, optimized techniques. This compound has been isolated from plants such as Cayaponia tayuya for research purposes. researchgate.netbbrc.in The choice of method often depends on the plant matrix and the desired purity and yield of the compound.
Initial extraction is commonly performed using organic solvents. For instance, dried and ground plant material, such as the tuber of Citrullus naudinianus, can be extracted with ethyl acetate (B1210297) at room temperature. nih.gov Similarly, defatted plant powders have been subjected to extraction with methanol (B129727) using a Soxhlet apparatus. innovareacademics.in
More advanced and optimized extraction techniques have been explored to enhance efficiency. These include methods assisted by heat, ultrasound, or microwaves. A study on Diplocyclos palmatus fruits utilized Response Surface Methodology (RSM) to optimize extraction conditions for related cucurbitacins. researchgate.net This research compared several methods, highlighting their respective efficiencies.
Below is a table summarizing various extraction techniques employed for cucurbitacins.
| Extraction Method | Description | Key Parameters/Findings | Source(s) |
| Solvent Extraction | Plant material is soaked or stirred in an organic solvent (e.g., ethyl acetate, methanol) to dissolve the target compounds. | A common method involves stirring ground tuber material in ethyl acetate for 24 hours at room temperature. nih.gov | nih.gov |
| Soxhlet Extraction | Continuous extraction of a solid with a solvent, allowing for a high yield with a limited amount of solvent. | Used to extract compounds from defatted pericarp powder with methanol. innovareacademics.in | innovareacademics.in |
| Steam Bath Assisted Extraction (SBAE) | Utilizes gentle heating via a steam bath to increase extraction efficiency. | Recorded a promising yield of cucurbitacins and high antioxidant activity in the extract. researchgate.net | researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Found to be highly effective for inhibiting α-glucosidase. researchgate.net | researchgate.net |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, leading to rapid extraction. | Resulted in the highest inhibition of the α-amylase enzyme. researchgate.net | researchgate.net |
Following initial extraction, purification is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel with a solvent system like chloroform (B151607) and ethyl acetate is a standard procedure for isolating individual cucurbitacins. innovareacademics.in
Analytical Techniques for Quantitative and Qualitative Assessment in Research Studies
Accurate identification and quantification of this compound are essential for research. A suite of analytical techniques is employed for this purpose, providing both qualitative structural information and precise quantitative data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. An HPLC method coupled with Quadrupole Time-of-Flight (QTOF) tandem mass spectrometry (HPLC-QTOF-MS/MS) has been developed to screen for and differentiate cucurbitacins and their derivatives in plant extracts. nih.gov This powerful method allows for the identification of known and new compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov High-performance thin-layer chromatography (HPTLC) offers a rapid and simple method for quantitative analysis, validated according to International Conference on Harmonization (ICH) guidelines. researchgate.net
Spectroscopic methods are indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide compelling evidence for the precise structure of isolated compounds. nih.gov Other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and UV/Vis spectrophotometry are also used for characterization and quantification. innovareacademics.inresearchgate.net
The table below details key analytical techniques used in cucurbitacin research.
| Analytical Technique | Principle and Application | Example of Use | Source(s) |
| HPLC-QTOF-MS/MS | Separates compounds based on polarity, followed by high-resolution mass analysis and fragmentation for identification. | Used to identify eight known cucurbitacins and four new dihydrocucurbitacins in Citrullus naudinianus extract. nih.gov | nih.gov |
| HPTLC | A planar chromatographic technique used for separation and quantification. Densitometric scanning measures compound concentration. | Validated for quantifying Cucurbitacin E in different cucumber cultivars using a mobile phase of petroleum ether, ethyl acetate, and formic acid. researchgate.net | researchgate.net |
| GC-MS | Separates volatile compounds, which are then ionized and fragmented to produce a unique mass spectrum for identification. | Used to analyze trimethylsilylated derivatives of cucurbitane intermediates in engineered yeast. nih.gov | nih.gov |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule, crucial for unambiguous structure determination. | Used alongside GC-MS to provide compelling evidence for the structure of cucurbitadienol (B1255190) (Cuol). nih.gov | nih.gov |
| UV/Vis Spectrophotometry | Measures the absorbance of light at a specific wavelength to quantify the concentration of a compound in a solution. | A validated method for determining Cucurbitacin E content in extracts by measuring absorbance at 263.50 nm. researchgate.net | researchgate.net |
| FTIR Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. | Used for the initial characterization of isolated compounds from extracts. innovareacademics.in | innovareacademics.in |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and Analogs
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. wikipedia.org For cucurbitacins, these studies help to identify the key structural features responsible for their effects, such as cytotoxicity, and to guide the design of new, more potent analogs. nih.govconicet.gov.ar QSAR models establish a mathematical relationship between chemical descriptors and biological activity, enabling the prediction of potency for novel compounds. wikipedia.org Research has shown that even minor modifications to the cucurbitacin skeleton can significantly alter cytotoxicity. tandfonline.com
SAR studies on cucurbitacin analogs have revealed specific structural moieties that are critical for their biological activities. A landmark study investigating five cucurbitacin analogs (A, B, E, I, and Q) pinpointed key functional groups that determine their inhibitory selectivity against Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), two key proteins in oncogenic pathways. nih.gov
The research demonstrated that the nature of the substituent at the C3 and C11 positions on the cucurbitane skeleton is a major determinant of activity. nih.gov Specifically, the conversion of the C3 carbonyl group to a hydroxyl group leads to a loss of anti-JAK2 activity. nih.gov Conversely, the presence of a hydroxyl group at the C11 position results in the loss of anti-STAT3 activity. nih.gov
This compound, which possesses a C3-hydroxyl group and lacks a C11-hydroxyl, was identified as a selective inhibitor of STAT3 activation without affecting JAK2. nih.gov This contrasts with Cucurbitacin A (C3-hydroxyl, C11-carbonyl), which inhibits JAK2 but not STAT3, and Cucurbitacins B, E, and I (C3-carbonyl, C11-carbonyl or hydroxyl), which inhibit both. nih.gov
The following table summarizes the relationship between structural features at C3 and C11 and the inhibitory activity of different cucurbitacin analogs.
| Compound | Structure at C3 | Structure at C11 | JAK2 Inhibition | STAT3 Inhibition | Source(s) |
| Cucurbitacin A | Hydroxyl (-OH) | Carbonyl (=O) | Yes | No | nih.gov |
| Cucurbitacin B | Carbonyl (=O) | Carbonyl (=O) | Yes | Yes | nih.gov |
| Cucurbitacin E | Carbonyl (=O) | Carbonyl (=O) | Yes | Yes | nih.gov |
| Cucurbitacin I | Carbonyl (=O) | Hydroxyl (-OH) | Yes | Yes | nih.gov |
| This compound | Hydroxyl (-OH) | Methylene (-CH2) | No | Yes | nih.gov |
Computational methods are integral to modern SAR and QSAR studies, enabling the analysis of large datasets and the generation of predictive models. conicet.gov.ar For cucurbitacins, various computational tools and statistical methods have been applied to build and validate these models.
One study on the cytotoxicity of 43 cucurbitacin derivatives used multivariate analysis methods, including Partial Least Squares with Discriminant Analysis (PLS-DA) and Partial Least Squares (PLS) regression. nih.govconicet.gov.ar In this research, the Ordered Predictor Selection (OPS) algorithm was used to select the most relevant molecular descriptors for building the models. conicet.gov.ar The resulting QSAR model showed good internal and external predictive power, suggesting that the cytotoxic activity of cucurbitacins may be linked to an electrophilic attack on cellular components. nih.govconicet.gov.ar
Other computational approaches used in the broader study of cucurbitacins include molecular docking, which predicts how a ligand binds to a protein's active site. researchgate.nettjnpr.org Software such as PyRx and Discovery Studio are used for these simulations. tjnpr.org Furthermore, online computational tools like admetSAR are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is a critical part of drug discovery. tjnpr.org These in silico methods allow for the rapid screening of virtual libraries of compounds and help prioritize which analogs should be synthesized and tested in the lab. tjnpr.org
Molecular Mechanisms of Action of Cucurbitacin Q in Cellular Systems
Signal Transduction Pathway Modulation by Cucurbitacin Q
This compound exerts its effects by modulating several key signal transduction pathways that are often dysregulated in pathological conditions. Its ability to selectively target components of these pathways highlights its potential as a specific modulator of cellular signaling.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth and differentiation. frontiersin.org Constitutive activation of this pathway, particularly of STAT3, is a major contributor to oncogenesis. nih.govspandidos-publications.com
This compound has been identified as a selective inhibitor of STAT3 activation. nih.govresearchgate.net Unlike other cucurbitacins such as Cucurbitacin A, which inhibits JAK2, or Cucurbitacins B, E, and I, which inhibit both JAK2 and STAT3, this compound specifically targets STAT3 activation without inhibiting JAK2, Src, Akt, Erk, or JNK activation. nih.gov This selective inhibition of STAT3 phosphorylation leads to the induction of apoptosis in tumor cells that exhibit constitutively activated STAT3. nih.govresearchgate.net The antitumor activity of this compound is linked to its ability to reduce the levels of phosphorylated STAT3 (P-STAT3) in cancer cells, thereby suppressing tumor growth. nih.gov
Structure-activity relationship studies have revealed that the addition of a hydroxyl group to the C11 position of the cucurbitacin scaffold results in the loss of anti-STAT3 activity, a key structural feature differentiating the activity of this compound. nih.gov
Table 1: Comparative Inhibitory Activity of Cucurbitacin Analogs on the JAK/STAT Pathway
| Cucurbitacin Analog | Inhibition of JAK2 Activation | Inhibition of STAT3 Activation |
| This compound | No | Yes |
| Cucurbitacin A | Yes | No |
| Cucurbitacin B | Yes | Yes |
| Cucurbitacin E | Yes | Yes |
| Cucurbitacin I | Yes | Yes |
This table is based on structure-activity relationship studies of five cucurbitacin analogs. nih.gov
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes including proliferation, differentiation, and survival. tandfonline.com This pathway consists of a series of protein kinases, including Ras, Raf, MEK, and ERK. tandfonline.com
While this compound is noted for its selective inhibition of STAT3, it does not appear to directly inhibit the activation of ERK. nih.gov However, other cucurbitacins, such as Cucurbitacin B, have been shown to inhibit the Raf/MEK/ERK pathway in certain cancer cell lines. tandfonline.commdpi.com For instance, some cucurbitacins have demonstrated the ability to inhibit the phosphorylation of ERK, thereby affecting the entire MAPK pathway cascade. tandfonline.com In contrast, studies on Cucurbitacin B in pancreatic cancer cells have shown an enhancement of ERK activity. nih.gov This highlights the diverse and sometimes opposing effects of different cucurbitacins on the MAPK/ERK signaling cascade.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is a common feature in many diseases.
Research indicates that this compound does not inhibit the activation of Akt, a key component of this pathway. nih.gov However, other cucurbitacins have been shown to modulate the PI3K/AKT/mTOR pathway. For example, Cucurbitacin B can suppress this pathway, which contributes to its anti-cancer effects. mdpi.comnih.gov Cucurbitacin E has also been found to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, leading to suppressed proliferation and invasion. nih.govmdpi.com Specifically, Cucurbitacin E has been shown to down-regulate the protein expression levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.gov These findings underscore the differential effects of various cucurbitacins on this critical signaling cascade.
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. nih.gov Several cucurbitacins have been reported to suppress the NF-κB pathway. nih.gov For instance, Cucurbitacin B has been shown to down-regulate TNF-α-induced ICAM-1 expression and inhibit the NF-κB signaling pathway in human lung adenocarcinoma cells. nih.gov Similarly, Cucurbitacin D has been investigated for its ability to inhibit TNF-induced NF-κB activation, which is linked to the induction of apoptosis. francis-press.com Cucurbitacin E has also been shown to suppress the production of inflammatory cytokines by inhibiting the NF-κB pathway. mdpi.com This regulation of the NF-κB pathway and the associated inflammatory mediators is a key mechanism through which some cucurbitacins exert their anti-inflammatory effects.
Beyond the major signaling pathways, cucurbitacins also interact with other intracellular networks. The Wnt/β-catenin signaling pathway, crucial for embryonic development and tissue homeostasis, is one such target. nih.govresearchgate.net For example, Cucurbitacin B has been shown to inhibit the Wnt/β-catenin signaling axis in non-small cell lung cancer by downregulating the expression of Wnt3 and Wnt3a ligands and inhibiting the nuclear translocation of β-catenin. nih.govresearchgate.net
Furthermore, cucurbitacins can modulate the Toll-like receptor 4 (TLR4)/Nod-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway, which is involved in the innate immune response and inflammation. oup.combioscientifica.com Cucurbitacin B has been found to inhibit the activation of the NLRP3 inflammasome, thereby suppressing the production of pro-inflammatory cytokines like IL-1β. oup.combioscientifica.comresearchgate.netoup.comnih.gov This is achieved in part by regulating TLR4 signaling to reduce the expression of NLRP3. bioscientifica.comresearchgate.net
Regulation of NF-κB Pathway and Associated Inflammatory Mediators
Regulation of Cellular Proliferation and Cell Cycle Dynamics by this compound
This compound's modulation of signaling pathways has direct consequences on cellular proliferation and the cell cycle. By selectively inhibiting STAT3 activation, this compound potently induces apoptosis in tumor cells with constitutively active STAT3. nih.gov This leads to a reduction in tumor cell proliferation. nih.gov
Other cucurbitacins have also been extensively studied for their effects on cell proliferation and the cell cycle. For instance, Cucurbitacin B can inhibit the proliferation of various cancer cells and induce cell cycle arrest, often at the G2/M phase. karger.comfrontiersin.orgspandidos-publications.complos.org This is frequently associated with the disruption of actin dynamics. karger.comfrontiersin.org Cucurbitacin E has also been shown to inhibit cell proliferation and induce G2/M phase arrest. mdpi.comfrontiersin.orgnih.gov The ability of cucurbitacins to arrest the cell cycle is a key mechanism underlying their anti-proliferative activity. nih.gov
Table 2: Effects of Various Cucurbitacins on Cell Cycle Progression
| Cucurbitacin | Effect on Cell Cycle | Associated Mechanisms |
| Cucurbitacin B | G2/M phase arrest | Disruption of actin dynamics, persistent activation of cofilin. karger.complos.org |
| Cucurbitacin E | G2/M phase arrest | Inhibition of regulatory proteins, disruption of actin dynamics. mdpi.comfrontiersin.org |
| Cucurbitacin I | G2/M phase arrest | Alteration of mitotic spindles. nih.gov |
This table summarizes the observed effects of different cucurbitacins on the cell cycle in various cellular models.
Induction of Cell Cycle Arrest (G1, G2/M Phases)
While much of the specific research on cell cycle arrest has focused on other members of the cucurbitacin family, the underlying mechanisms are often linked to the inhibition of the JAK/STAT pathway, a primary target of this compound. nih.govsemanticscholar.org Studies on related cucurbitacins, such as B and E, demonstrate a clear capacity to induce cell cycle arrest at the G2/M phase. spandidos-publications.comspandidos-publications.comnih.gov This arrest is a common mechanism for the cytotoxic effects of anticancer compounds. spandidos-publications.com For instance, treatment with Cucurbitacin B has been shown to lead to a dose-dependent increase in the percentage of cells in the G2/M phase. spandidos-publications.comspandidos-publications.com This is often accompanied by the downregulation of proteins essential for the G2/M transition. nih.gov
Furthermore, evidence from other cucurbitacins suggests the potential for arrest at the G1 phase as well. In colorectal cancer cells, Cucurbitacin B treatment resulted in cell-cycle arrest at the G1 phase. encyclopedia.pub Similarly, Cucurbitacin D has been observed to cause an increase in cells in the G1/S phase of the cell cycle in cervical cancer cells. researchgate.net Given that this compound is a potent STAT3 inhibitor, a key regulator of cell cycle-related genes, it is plausible that it exerts similar cell cycle inhibitory effects. researchgate.netsemanticscholar.org
Alteration of Cyclin and Cyclin-Dependent Kinase Expression
The progression of the cell cycle is meticulously regulated by the interplay of cyclins and cyclin-dependent kinases (CDKs). nih.gov Cucurbitacins have been shown to disrupt this regulation. For example, the G2/M arrest induced by Cucurbitacin B is associated with a dose-dependent downregulation of Cyclin B1 and CDK1. spandidos-publications.com In a similar vein, Cucurbitacin E has been found to reduce the expression of Cyclin D1. nih.govplos.org
In the context of G1 arrest, treatment with Cucurbitacin B has been linked to decreased levels of Cyclin D1 and Cyclin E1. encyclopedia.pub Moreover, studies on gastric carcinoma cells have shown that Cucurbitacin B can suppress the mRNA expression of cyclin D1, cyclin E, CDK4, and CDK2. nih.gov The inhibition of the STAT3 pathway by this compound is a key mechanism that can lead to the modulation of these cyclins and CDKs, as STAT3 is known to regulate the expression of genes such as cyclin D1. researchgate.net
Induction of Programmed Cell Death by this compound
This compound has been shown to selectively trigger apoptosis in tumor cells that exhibit high levels of activated STAT3. researchgate.netnih.gov This selective action underscores its potential as a targeted anticancer agent. The induction of apoptosis is a central mechanism through which cucurbitacins exert their cytotoxic effects. encyclopedia.pubmdpi.commdpi.com
Mechanisms of Apoptosis Induction
The primary mechanism of apoptosis induction by this compound is linked to its potent and selective inhibition of STAT3 activation. researchgate.netnih.gov Constitutively active STAT3 is a hallmark of many cancers and plays a crucial role in promoting cell proliferation and preventing apoptosis. semanticscholar.org By inhibiting STAT3, this compound disrupts these pro-survival signals, leading to programmed cell death. researchgate.net
The broader family of cucurbitacins induces apoptosis through various signaling pathways. encyclopedia.pubmdpi.com These compounds can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. encyclopedia.pub For instance, Cucurbitacin E has been shown to provoke apoptosis via both Fas/CD95 and mitochondria-dependent pathways in human bladder cancer cells. encyclopedia.pub
Involvement of Caspases and Pro-apoptotic Proteins
The execution of apoptosis is largely dependent on a family of proteases known as caspases. spandidos-publications.com Research on related cucurbitacins has demonstrated their ability to activate these key executioners of cell death. Treatment with Cucurbitacin I, for example, leads to a significant increase in the expression of cleaved-caspase-3, an active form of this enzyme. spandidos-publications.com Similarly, Cucurbitacin B has been shown to elevate the activity of caspase-3 and caspase-9. spandidos-publications.comnih.gov
In addition to caspase activation, cucurbitacins modulate the expression of pro- and anti-apoptotic proteins from the Bcl-2 family. spandidos-publications.com Studies have shown that treatment with these compounds can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.comspandidos-publications.comnih.govebm-journal.org This shift in the Bax/Bcl-2 ratio is a critical event that favors the induction of apoptosis.
Role of Reactive Oxygen Species (ROS) Generation, including Mitochondrial ROS
Emerging evidence indicates that the generation of reactive oxygen species (ROS) is a significant factor in the cytotoxic effects of cucurbitacins. nih.govspandidos-publications.com Increased intracellular ROS levels can lead to oxidative stress, which in turn can trigger apoptotic pathways. nih.gov Cucurbitacin D has been shown to effectively increase ROS generation in human gastric cancer cell lines in a dose-dependent manner. researchgate.net
Specifically, mitochondrial-derived ROS appear to play a crucial role. nih.govtandfonline.com The accumulation of mitochondrial ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov Studies on Cucurbitacin E have revealed that it can induce apoptosis by enhancing ROS-regulated mitochondrial dysfunction and endoplasmic reticulum stress. nih.gov This process involves a decrease in the mitochondrial membrane potential, which promotes the release of cytochrome c and subsequent activation of caspases. nih.gov
Caspase-Independent Cell Death Pathways
While caspase-dependent apoptosis is a primary mode of cell death induced by cucurbitacins, there is also evidence for caspase-independent pathways. nih.govtandfonline.com In some cellular contexts, treatment with cucurbitacins can result in non-apoptotic cell death that is not prevented by pan-caspase inhibitors. tandfonline.com For instance, co-treatment of malignant human glioma cells with cucurbitacin-I and another agent led to significant cell death that was unaffected by a pan-caspase inhibitor, suggesting a caspase-independent mechanism. tandfonline.com Furthermore, some studies indicate that cucurbitacins can induce autophagic cell death, and when autophagy is inhibited, the mode of cell death can shift to caspase-dependent apoptosis. nih.govtandfonline.com This highlights the complex interplay between different cell death pathways initiated by these compounds.
This compound Interactions with Cytoskeletal Architecture
The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and division. This compound has been shown to significantly interfere with this intricate system.
Disruption and Reorganization of Actin Filaments (F-actin)
Cucurbitacins are known to induce marked changes in the actin cytoskeleton. frontiersin.orgresearchgate.net This class of compounds can cause the disruption and reorganization of F-actin, leading to the formation of abnormal actin aggregates. researchgate.net This interference with actin dynamics is considered an early and key target of cucurbitacins. peerj.com Studies on various cucurbitacins have demonstrated their ability to cause actin aggregation and the formation of rod-like actin structures. phcogrev.com For instance, cucurbitacin E has been shown to stabilize F-actin filaments and inhibit their depolymerization. nih.gov This effect on actin filaments can lead to a decrease in the G-actin pool and an increase in F-actin levels, ultimately disrupting actin dynamics. karger.com The alteration of the actin cytoskeleton is a mechanism that contributes to cell death in various carcinoma cell lines, possibly through the direct alteration of actin filament polymerization. mdpi.com
The interaction with cofilin, a key regulator of actin dynamics, is also implicated. Some cucurbitacins can activate cofilin by dephosphorylation, leading to the severing of F-actin. phcogrev.comkarger.com However, the resulting aggregated actin filaments may not be completely cleared by the activated cofilin. karger.com These dramatic changes in the actin cytoskeleton are associated with alterations in cell morphology, including cell shrinkage and rounding. nih.govnih.gov
Anti-Angiogenic and Anti-Metastatic Mechanisms of this compound
This compound and related compounds exhibit potent anti-angiogenic and anti-metastatic properties by targeting key processes in cancer progression, such as cell migration, invasion, and the formation of new blood vessels.
Inhibition of Cancer Cell Migration and Invasion
Cucurbitacins have been demonstrated to inhibit the migration and invasion of various cancer cells. phcogrev.com For example, cucurbitacin I has been shown to suppress the migration and invasion of colon cancer cells. spandidos-publications.comnih.gov This inhibition of cell motility is linked to the disruption of the actin cytoskeleton. researchgate.net By altering actin dynamics, cucurbitacins can effectively impede the cellular machinery required for movement and invasion. researchgate.net
The table below summarizes the inhibitory effects of cucurbitacins on cancer cell migration and invasion in different cell lines.
| Cell Line | Cucurbitacin | Observed Effect | Reference |
| COLO205 (Colon Cancer) | Cucurbitacin I | Inhibition of cell migration and invasion | spandidos-publications.com |
| B16F10 (Melanoma) | Cucurbitacin B | Inhibition of migration and invasion potential | phcogrev.com |
| Breast Cancer Cells | Cucurbitacin | Inhibition of invasion and migration | ajol.info |
Downregulation of Matrix Metalloproteinases (MMP-9)
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion and metastasis. Cucurbitacins have been found to downregulate the expression of MMP-9, a key enzyme in this process. researchgate.netmdpi.com The inhibition of MMP-9 expression has been observed in colon cancer cells treated with cucurbitacin I and is associated with the suppression of cell invasion. spandidos-publications.comnih.gov Furthermore, the anti-metastatic and anti-angiogenic effects of cucurbitacin B in breast cancer have been linked to the downregulation of the VEGF/FAK/MMP-9 signaling pathway. researchgate.netresearchgate.net
Modulation of Angiogenic Pathways (e.g., VEGFR, KDR/VEGFR2)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Cucurbitacins exhibit anti-angiogenic effects by modulating key signaling pathways involved in this process. encyclopedia.pub They have been shown to inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). encyclopedia.pubspandidos-publications.com
A primary target of cucurbitacins in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). encyclopedia.pubmdpi.com Cucurbitacin B has been shown to inhibit tumor angiogenesis by targeting the mitochondrial signaling pathway in endothelial cells and is associated with the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activity. spandidos-publications.com Similarly, cucurbitacin E has been identified as an anti-angiogenic agent that inhibits the KDR/VEGFR2-mediated pathway. mdpi.comencyclopedia.pub The inhibition of VEGFR2 phosphorylation is a key mechanism by which cucurbitacins suppress angiogenesis. encyclopedia.pub
The table below details the effects of cucurbitacins on key angiogenic molecules.
| Cucurbitacin | Target Molecule/Pathway | Effect | Reference |
| Cucurbitacin B | VEGFR2 | Inhibition of activity | spandidos-publications.com |
| Cucurbitacin E | KDR/VEGFR2 | Inhibition of pathway | encyclopedia.pub |
| Cucurbitacin I | VEGFR-2 | Inhibition of phosphorylation | researchgate.net |
| Cucurbitacins | VEGF, VEGFR2 | Downregulation of expression/phosphorylation | encyclopedia.pub |
Pre Clinical Pharmacological Activities of Cucurbitacin Q
Anticancer Efficacy in In Vitro Cancer Cell Models
Antiproliferative and Cytotoxic Effects on Diverse Cancer Cell Lines
Cucurbitacin Q has exhibited significant antiproliferative and cytotoxic effects across a wide spectrum of human cancer cell lines. Research has shown its ability to inhibit the growth and induce cell death in cancers of the lung, breast, colon, prostate, liver, and cervix, as well as in leukemia. nih.govnih.gov
A key mechanism behind its anticancer activity is the selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) activation. nih.govnih.gov this compound has been shown to induce apoptosis more potently in human and murine tumor cells that have constitutively activated STAT3, such as A549 (lung carcinoma), MDA-MB-435 (melanoma, often used as a breast cancer model), and v-Src/NIH 3T3 (transformed fibroblasts). nih.govnih.govacademicjournals.org In contrast, it shows limited activity in cells without activated STAT3, including H-Ras/NIH 3T3, MDA-MB-453 (breast carcinoma), and NIH 3T3 cells. nih.govnih.gov This selective action suggests that this compound's efficacy is linked to its ability to target the STAT3 signaling pathway, which is often dysregulated in cancer.
Notably, structure-activity relationship studies have revealed that this compound selectively inhibits the activation of STAT3 without affecting JAK2, Src, Akt, Erk, or JNK activation. nih.govbbrc.in This specificity distinguishes it from other cucurbitacins, such as Cucurbitacin A, which inhibits JAK2 but not STAT3, and Cucurbitacins B, E, and I, which inhibit both. nih.govnih.gov
The cytotoxic effects of cucurbitacins, including this compound, are a primary reason for the extensive investigation into their potential as anticancer drugs. researchgate.net They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govresearchgate.net
Table 1: In Vitro Anticancer Activity of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings |
|---|---|---|
| Lung | A549 | Potent induction of apoptosis due to inhibition of constitutively activated STAT3. nih.govnih.govacademicjournals.org |
| Breast | MDA-MB-435, MDA-MB-453 | Induces apoptosis in STAT3-activated MDA-MB-435 cells; less effective in MDA-MB-453 cells lacking activated STAT3. nih.govnih.govbbrc.in |
| Colon | HCT-116 | Cucurbitacins, as a class, have shown inhibitory effects. nih.gov |
| Prostate | - | Cucurbitacins have shown anti-proliferative potential. researchgate.net |
| Liver | HepG2 | Cucurbitacins, as a class, have shown cytotoxic activity. phcogrev.com |
| Cervical | HeLa | Cucurbitacins were initially found to inhibit DNA, RNA, and protein synthesis. academicjournals.org |
| Leukemia | HL60 | A cucurbitacin from Cayaponia racemosa showed cytotoxic activity. tandfonline.com |
| Murine Tumor | v-Src/NIH 3T3 | Potent induction of apoptosis due to inhibition of constitutively activated STAT3. nih.govnih.govacademicjournals.org |
In Vivo Antitumor Activity in Animal Models
Suppression of Tumor Growth in Xenograft Models
The in vitro anticancer effects of this compound have been corroborated by in vivo studies using animal models. In nude mouse xenograft models, this compound has demonstrated the ability to suppress tumor growth. bbrc.in
A significant study highlighted that this compound, but not Cucurbitacin A, was effective in suppressing tumor growth in a nude mouse tumor xenograft model. nih.govnih.govbbrc.in This finding is crucial as it suggests that the inhibition of JAK2 alone (the primary target of Cucurbitacin A) is not sufficient to inhibit tumor growth in this model. Instead, the antitumor activity of this compound is strongly linked to its specific anti-STAT3 activity. nih.govnih.govbbrc.in These results further validate STAT3 as a viable target for cancer drug discovery and underscore the potential of selective STAT3 inhibitors like this compound in cancer therapy. nih.gov
Other cucurbitacins have also shown efficacy in vivo. For instance, Cucurbitacin B has been shown to inhibit the growth of HepG2 tumors in nude mice and has demonstrated anti-multiple myeloma activity in a xenograft mouse model. phcogrev.comoncotarget.com Similarly, a cucurbitacin isolated from Cayaponia racemosa showed antitumor activity in a Sarcoma 180 tumor model. tandfonline.com
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Animal Model | Cancer Type | Key Findings |
|---|---|---|
| Nude Mouse | Human Tumor Xenograft | This compound suppressed tumor growth, an effect linked to its anti-STAT3 activity. nih.govnih.govbbrc.in |
| Nude Mouse | Human Tumor Xenograft | Cucurbitacin A, a JAK2 inhibitor, did not suppress tumor growth, highlighting the importance of STAT3 inhibition. nih.govnih.govbbrc.in |
Anti-Inflammatory Activity in Experimental Systems
Inhibition of Pro-inflammatory Cytokine and Mediator Production
Cucurbitacins, as a class of compounds, are recognized for their anti-inflammatory properties. academicjournals.orgresearchgate.net This activity is partly attributed to their ability to inhibit the production of pro-inflammatory cytokines and mediators.
Studies have shown that cucurbitacins can suppress the expression of tumor necrosis factor-alpha (TNF-α) in lymphocytes and macrophages. nih.gov They also inhibit the activity of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory mediators through inducible nitric oxide synthase (iNOS). nih.govplantarchives.org For example, Cucurbitacin R has demonstrated anti-inflammatory activity in various experimental models. nih.gov Cucurbitacin E has been shown to decrease the production of TNF-α and IL-6. dovepress.com Furthermore, Cucurbitacin B can inhibit the release of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. bioscientifica.commdpi.com
The anti-inflammatory mechanisms of cucurbitacins are also linked to their ability to interfere with signaling pathways such as the NF-κB and JAK/STAT pathways, which are crucial in regulating the inflammatory response. nih.govbioscientifica.com
Table 3: Anti-Inflammatory Activity of Cucurbitacins
| Pro-inflammatory Mediator | Experimental System | Key Findings |
|---|---|---|
| TNF-α | Lymphocytes, Macrophages | Cucurbitacins suppress the expression of TNF-α. nih.gov Cucurbitacin E and B decrease TNF-α levels. dovepress.combioscientifica.commdpi.com |
| IL-6 | - | Cucurbitacin E and B decrease IL-6 production. dovepress.combioscientifica.commdpi.com |
| COX-2 | - | Cucurbitacins inhibit the activity of COX-2. nih.govplantarchives.org |
| iNOS | - | Cucurbitacins inhibit the production of mediators through iNOS. nih.gov |
Antioxidant Effects in Biological Contexts
Cucurbitacins have also been reported to possess antioxidant properties. academicjournals.orgresearchgate.net They are efficient at scavenging free radicals, including hydroxyl radicals and superoxide (B77818) anions. academicjournals.org This broad-spectrum radical-scavenging capacity is a notable feature. academicjournals.org Additionally, reports indicate that cucurbitacins can effectively inhibit lipid peroxidation. academicjournals.org
Antiviral Properties in Pre-clinical Studies
The antiviral potential of the cucurbitacin family has been recognized, with several members demonstrating inhibitory effects against various viruses. mdpi.comnih.govnih.gov For instance, studies have reported the antiviral activity of Cucurbitacin B, D, and E against viruses such as the Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV). mdpi.comjhpr.ir While this compound was isolated alongside these compounds in some studies, specific data on its direct antiviral efficacy remains limited in the current body of scientific literature. mdpi.com
The primary mechanism that suggests a potential antiviral role for this compound is its well-documented activity as a selective inhibitor of STAT3 activation. nih.gov The STAT3 signaling pathway is crucial for the replication cycle of numerous viruses. thno.org By interfering with STAT3 activation, this compound could theoretically disrupt the processes necessary for viral propagation within host cells. One study on the related Cucurbitacin I showed that by targeting STAT3, it could limit the stability of Hepatitis B Virus (HBV) cccDNA and inhibit viral replication, highlighting the potential of STAT3 inhibitors in antiviral therapy. thno.org However, direct pre-clinical studies confirming such effects for this compound are not yet extensively documented.
Table 1: Antiviral Activity of Selected Cucurbitacins (for contextual reference)
| Compound | Virus | Experimental System | Observed Effect |
| Cucurbitacin B | Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV) | Cell-based assays | Potential inhibitory effect on viral replication. mdpi.comjhpr.ir |
| Cucurbitacin D | Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV) | Cell-based assays | Potential inhibitory effect on viral replication. mdpi.comjhpr.ir |
| Cucurbitacin E | Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV) | Cell-based assays | Potential inhibitory effect on viral replication. mdpi.comjhpr.ir |
| Cucurbitacin I | Hepatitis B Virus (HBV) | In vitro and in vivo models | Limited HBV cccDNA stability and replication via STAT3 inhibition. thno.org |
This table provides context on the antiviral activities within the cucurbitacin class, as specific data for this compound is limited.
Hepatoprotective Attributes in Experimental Models
The Cucurbitaceae family of plants, from which cucurbitacins are derived, has a history of use in traditional medicine for treating liver disorders. mdpi.comfrontiersin.org Modern scientific studies have begun to validate these traditional uses, demonstrating the hepatoprotective activities of various cucurbitacin compounds. nih.govfrontiersin.org For example, Cucurbitacin B has been shown to ameliorate carbon tetrachloride (CCl4)-induced liver fibrosis in mice, a standard experimental model for liver injury. nih.govresearchgate.net The protective mechanism in this case was linked to the inhibition of STAT3, oxidative stress, and inflammation. nih.gov
Specific experimental data on the hepatoprotective effects of this compound is not as prevalent as for other cucurbitacins. However, its known biological activities provide a strong rationale for its potential in protecting the liver. One study noted the isolation of this compound from Cucumis prophetarum, a plant utilized in folk medicine for liver ailments. mdpi.com Furthermore, the progression of many liver diseases is driven by inflammatory processes and fibrogenesis, pathways in which STAT3 plays a significant role. nih.gov As a selective STAT3 inhibitor, this compound could theoretically mitigate liver damage by suppressing these pathological processes. In silico and in vitro studies on other cucurbitacins, such as Cucurbitacin D, have shown protection of liver cell lines against toxicity by inhibiting inflammatory pathways like NF-κB and reducing pro-inflammatory cytokine production. researchgate.netresearchgate.net
Table 2: Hepatoprotective Effects of Selected Cucurbitacins in Experimental Models (for contextual reference)
| Compound | Experimental Model | Key Findings |
| Cucurbitacin B | CCl4-induced liver fibrosis in mice | Preserved hepatocellular integrity, reduced oxidative stress, and ameliorated fibrosis through STAT3 inhibition. nih.gov |
| Cucurbitacin D | CCl4 toxicity in HSC-T6 cells | Potential hepatoprotective effects by inhibiting the production of TNF-α and IL-6 via the NF-κB pathway. researchgate.netresearchgate.net |
| Total Cucurbitacins (from Herpetospermum pedunculosum) | CCl4-induced liver damage in mice | Reversed metabolic changes associated with liver damage and demonstrated a good safety profile. frontiersin.org |
This table illustrates the hepatoprotective potential within the cucurbitacin class, as specific experimental model data for this compound is limited.
Immunomodulatory Activity in In Vitro and In Vivo Systems
The immunomodulatory activity of this compound is its most distinct and well-documented pre-clinical pharmacological property. nih.gov This activity is intrinsically linked to its function as a potent and selective inhibitor of STAT3 activation. nih.govnih.gov The JAK/STAT pathway, particularly STAT3, is a critical regulator of both innate and adaptive immunity, and its dysregulation is associated with various inflammatory and autoimmune diseases. nih.gov
Structure-activity relationship studies comparing five different cucurbitacins (A, B, E, I, and Q) revealed the unique nature of this compound. While cucurbitacins B, E, and I inhibited both JAK2 and STAT3, and Cucurbitacin A inhibited JAK2 but not STAT3, this compound selectively inhibited the activation of STAT3 without affecting JAK2, Src, Akt, Erk, or JNK activation. nih.gov This selectivity is significant as it suggests a more targeted therapeutic action with potentially fewer off-target effects.
The immunomodulatory effects of cucurbitacins are often mediated through the suppression of pro-inflammatory cytokines and the modulation of immune cell function. nih.gov For instance, other cucurbitacins like Cucurbitacin E have been shown to suppress the expression of cytokines such as TNF-α, IL-2, and IFN-γ in activated T-cells, often through the inhibition of the NF-κB signaling pathway. scielo.brscielo.br Cucurbitacin B has been observed to inhibit the production of pro-inflammatory cytokines in macrophages and can modulate macrophage polarization. mdpi.com Given that STAT3 is a key transcription factor for many cytokines and is essential for the differentiation and function of various immune cells, including T-cells and macrophages, the selective inhibition of STAT3 by this compound strongly implies a significant immunomodulatory potential. nih.govimrpress.com By inhibiting STAT3, this compound can be expected to influence T-cell proliferation and differentiation and modulate macrophage activity, thereby controlling inflammatory responses.
Table 3: Effects of Selected Cucurbitacins on Immune Cells and Pathways (for contextual reference)
| Compound | Cell Type/System | Mechanism of Action/Effect |
| Cucurbitacin B | Macrophages | Inhibits production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-18); inhibits differentiation of M2 macrophages. mdpi.com |
| Cucurbitacin B | Human Lung Adenocarcinoma A549 Cells | Inhibited the TNF-α-dependent NF-κB signaling pathway. nih.gov |
| Cucurbitacin D | Macrophages | Promotes inflammasome activation by increasing IL-1β production. mdpi.com |
| Cucurbitacin E | Human Jurkat T-cells | Suppresses cytokine expression (TNF-α, IL-2, IFN-γ) by down-regulating the NF-κB signaling pathway. scielo.brscielo.br |
| Cucurbitacin I | Macrophages | Reverses M2 polarization, thereby reducing cancer cell metastasis. nih.gov |
This table provides context on the immunomodulatory activities of related cucurbitacins, with the understanding that this compound's primary documented mechanism is the selective inhibition of STAT3.
Future Research Directions and Translational Prospects for Cucurbitacin Q
Exploration of Novel Cucurbitacin Q Analogs and Derivatives for Enhanced Efficacy
A significant avenue for future research lies in the chemical modification of this compound to synthesize novel analogs and derivatives. nih.gov The primary goals of these synthetic efforts are to enhance therapeutic efficacy and reduce the toxicity that can be associated with natural cucurbitacins. nih.gov
Structure-activity relationship (SAR) studies have already provided valuable insights into how specific structural modifications can influence biological activity. For instance, research on various cucurbitacin analogs, including this compound, has shown that alterations to the C3 carbonyl and the addition of a hydroxyl group at C11 can impact their inhibitory effects on signaling pathways like JAK/STAT. nih.gov Specifically, converting the C3 carbonyl to a hydroxyl group was found to diminish anti-JAK2 activity, while adding a hydroxyl group to C11 resulted in a loss of anti-STAT3 activity. nih.gov
The synthesis of new derivatives allows for the fine-tuning of these properties. For example, a derivative of Cucurbitacin B, known as DACE, was developed through a semisynthetic process and has shown potential as a pharmacophore for further anticancer compound development. conicet.gov.ar Such modifications can also improve biopharmaceutical properties like solubility and bioavailability. conicet.gov.ar By creating a library of this compound analogs, researchers can systematically evaluate how different functional groups and structural changes affect its anticancer activity and toxicity profile, ultimately aiming to identify lead compounds with a more favorable therapeutic index. nih.govmdpi.com
Application of Integrated Multi-Omics Approaches for Deeper Mechanistic Understanding
To fully harness the therapeutic potential of this compound, a more profound understanding of its molecular mechanisms is essential. Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to achieve this. nih.govarcjournals.org These comprehensive analyses can provide a panoramic view of the biological systems affected by this compound, from the genetic level to the metabolic output. nih.gov
Metabolomics, the study of small molecules within a biological system, can reveal the metabolic shifts that occur in cancer cells upon treatment with this compound. mdpi.com When combined with proteomics, which analyzes the entire protein complement, researchers can connect changes in metabolic pathways to alterations in protein expression and signaling cascades. mdpi.com For example, studies on other cucurbitacins have shown their ability to modulate key signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis. nih.gov
By applying these multi-omics strategies to this compound, researchers can:
Identify novel molecular targets and biomarkers of response.
Elucidate complex regulatory networks and feedback loops. arcjournals.org
Gain a more holistic understanding of its mode of action, moving beyond a single-pathway focus. researchgate.net
This deeper mechanistic insight is crucial for identifying patient populations most likely to benefit from this compound-based therapies and for designing more effective combination strategies. researchgate.net
Investigation of Synergistic Combinatorial Strategies with Other Pre-clinical Agents
A promising strategy to enhance the anticancer effects of this compound is to combine it with other therapeutic agents. researchgate.net Combination therapies can simultaneously target multiple oncogenic pathways, potentially leading to improved treatment efficacy and a reduced likelihood of drug resistance. nih.gov
Research on other cucurbitacins has already demonstrated the potential of synergistic combinations. For example, Cucurbitacin B has shown synergistic effects with the ERK inhibitor SCH772984 in pancreatic cancer models, leading to enhanced growth inhibition and apoptosis. oncotarget.com This combination was found to complementarily inhibit multiple signaling pathways, including EGFR, PI3K/Akt/mTOR, and STAT3. oncotarget.com Similarly, Cucurbitacin E has been shown to enhance the cytotoxic properties of doxorubicin (B1662922) in gastric cancer cell lines. mdpi.com
Future studies should systematically investigate the synergistic potential of this compound with a range of pre-clinical agents, including:
Conventional Chemotherapeutics: Combining this compound with drugs like cisplatin (B142131) or gemcitabine (B846) could enhance their efficacy and potentially overcome chemoresistance. mdpi.com
Targeted Therapies: Pairing this compound with inhibitors of specific signaling pathways, such as those involving EGFR or MEK, could lead to more potent and durable responses. oncotarget.com
Other Natural Compounds: Exploring combinations with other bioactive natural products, like curcumin, could reveal novel synergistic interactions. nih.gov
These investigations, conducted through both in vitro and in vivo models, will be critical for identifying the most effective combination regimens to move forward into clinical development. researchgate.net
Table of Pre-clinical Combination Studies with Cucurbitacins
| Cucurbitacin | Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Cucurbitacin B | SCH772984 (ERK inhibitor) | Pancreatic Cancer | Inhibition of EGFR, PI3K/Akt/mTOR, STAT3, and ERK signaling | oncotarget.com |
| Cucurbitacin E | Doxorubicin | Gastric Cancer | Enhanced cytotoxic properties of doxorubicin | mdpi.com |
| Cucurbitacin I | 5-Fluorouracil | Colon Cancer | Sensitized cancer cells to treatment and inhibited migration | mdpi.com |
| Cucurbitacin B | Cisplatin | Laryngeal Cancer | Induction of apoptosis, cell cycle arrest, and growth inhibition | mdpi.com |
| Cucurbitacin B | Gemcitabine | Pancreatic & Breast Cancer | Antiproliferative effect and reduced tumor volume | mdpi.com |
| Cucurbitacin D | Docetaxel | Prostate Cancer | Inhibited cancer cell growth and cloning potential | nih.gov |
Development of Genetic Engineering Strategies for Optimized this compound Production in Plants
The natural abundance of cucurbitacins in plants can be low and variable, posing a challenge for their large-scale production. researchgate.netbiorxiv.org Genetic engineering offers a promising solution to overcome this limitation by enhancing the biosynthesis of this compound in plants. mdpi.com
Metabolic engineering, a key component of this strategy, involves the targeted modification of biosynthetic pathways within the plant to increase the production of desired compounds. mdpi.com This can be achieved by:
Manipulating precursor supply: Enhancing the flow of precursor molecules towards the synthesis of this compound can significantly increase its accumulation. mdpi.com
Using modern genetic tools: Advanced techniques like CRISPR-Cas9 can be employed for precise genome editing to upregulate the expression of genes involved in this compound production or to downregulate competing pathways. researchgate.netnih.gov
Researchers are actively working to elucidate the complete biosynthetic pathway of various cucurbitacins, which is a critical first step for successful metabolic engineering. biorxiv.orgbiorxiv.org By identifying the specific genes and enzymes responsible for producing this compound, scientists can develop genetically engineered plants or microbial systems capable of producing this valuable compound in higher, more consistent quantities. biorxiv.org This would not only facilitate further pre-clinical and clinical research but also pave the way for its potential commercialization as a therapeutic agent.
Q & A
Q. What are the primary natural sources of cucurbitacin Q, and how is it isolated for experimental use?
this compound is primarily isolated from plants in the Cucurbitaceae family (e.g., Cayaponia tayuya, Cissampelos pareira) and other families like Scrophulariaceae and Rosaceae . Extraction typically involves solvent-based methods (e.g., methanol/chloroform) followed by chromatographic purification (e.g., HPLC, TLC). Structural confirmation is achieved via NMR and mass spectrometry . Researchers should note variations in yield depending on plant species and growth conditions, requiring phytochemical profiling to ensure purity .
Q. What standard assays are used to evaluate this compound’s anticancer activity in vitro?
Common assays include:
- MTT/XTT assays for cytotoxicity in cancer cell lines (e.g., MDA-MB-435 breast cancer, A549 lung cancer) .
- Apoptosis detection via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Cell cycle analysis using propidium iodide staining to assess G2/M phase arrest .
- Migration/invasion assays (e.g., transwell, wound healing) to evaluate antimetastatic effects .
Q. How is this compound’s molecular structure characterized, and what are its key pharmacophores?
this compound (C₃₂H₄₈O₈; MW: 560.7 g/mol) features a tetracyclic cucurbitane core with oxygen substitutions critical for bioactivity. Key functional groups include hydroxyl, ketone, and acetyloxy moieties at positions C2, C3, and C25, respectively . Computational docking studies highlight its interaction with STAT3’s SH2 domain via hydrogen bonding and hydrophobic interactions .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s efficacy across cancer models?
Discrepancies in IC₅₀ values (e.g., breast vs. colon cancer) may arise from differences in:
- Cell line-specific signaling pathways (e.g., JAK-STAT3 dominance in triple-negative breast cancer vs. Wnt/β-catenin in colorectal cancer) .
- Compound stability in culture media, necessitating pharmacokinetic profiling (e.g., UPLC-MS/MS to monitor degradation) .
- Dosage protocols : Intermittent high-dose vs. sustained low-dose regimens may differentially regulate pro-apoptotic genes like BAX/BCL-2 .
Q. How can researchers optimize in vivo models to validate this compound’s antitumor efficacy?
Key considerations include:
- Xenograft selection : Patient-derived xenografts (PDXs) better replicate human tumor heterogeneity than cell line-derived models .
- Dosing routes : Intraperitoneal administration improves bioavailability compared to oral delivery due to first-pass metabolism .
- Biomarker integration : Monitor STAT3 phosphorylation (pY705) and downstream targets (e.g., VEGF, MMP-9) via immunohistochemistry or Western blot .
Q. What methodologies resolve uncertainties in this compound’s off-target effects and toxicity profiles?
- Proteome-wide profiling (e.g., affinity chromatography coupled with LC-MS/MS) identifies unintended kinase interactions .
- Toxicogenomics : RNA-seq of hepatic and renal tissues in murine models assesses organ-specific toxicity .
- Comparative studies : Co-administer STAT3 inhibitors (e.g., Stattic) to isolate pathway-specific effects from off-target toxicity .
Q. How can structural modifications enhance this compound’s selectivity for STAT3 over STAT1?
Computational approaches include:
- Molecular dynamics simulations to map steric clashes in STAT1’s SH2 domain, guiding substitutions at C20 or C25 .
- Fragment-based drug design : Introduce polar groups (e.g., sulfonamides) to exploit STAT3’s unique pY-X binding cavity .
- In vitro validation : Use STAT1/STAT3 dual-luciferase reporter assays in HEK293 cells to quantify selectivity .
Methodological & Reproducibility Guidelines
Q. What steps ensure reproducibility in this compound studies?
- Standardize extraction protocols : Report solvent ratios, temperature, and purification steps to minimize batch variability .
- Validate antibodies : Use phospho-STAT3 (Tyr705)-specific antibodies with knockout cell controls .
- Data transparency : Share raw flow cytometry files (FCS) and docking parameters (e.g., AutoDock Vina settings) in supplementary materials .
Q. How should researchers design dose-response experiments to account for this compound’s biphasic effects?
- Non-linear regression models : Use four-parameter logistic curves to estimate IC₅₀ and Hill slopes .
- Time-course assays : Compare 24-hr vs. 48-hr exposures to identify time-dependent cytotoxicity .
- Combination indices : Apply the Chou-Talalay method to evaluate synergism with chemotherapies (e.g., paclitaxel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
